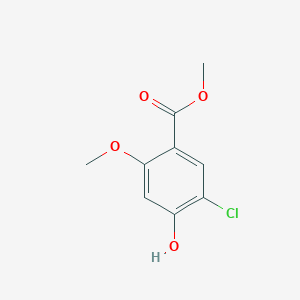

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate

Description

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate (C₉H₉ClO₄) is a substituted benzoic acid methyl ester characterized by chlorine at position 5, a hydroxyl group at position 4, and a methoxy group at position 2. Its structural identity is confirmed via SMILES (COC1=CC(=C(C=C1C(=O)OC)Cl)O) and InChIKey (CGVQMFDUPUQCBB-UHFFFAOYSA-N) . Key physicochemical properties include a molecular weight of 216.62 g/mol and predicted collision cross-section (CCS) values for various adducts, such as 140.2 Ų for [M+H]⁺ and 140.8 Ų for [M-H]⁻, which are critical for mass spectrometry-based analyses .

Properties

IUPAC Name |

methyl 5-chloro-4-hydroxy-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVQMFDUPUQCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001198816 | |

| Record name | Benzoic acid, 5-chloro-4-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28478-47-9 | |

| Record name | Benzoic acid, 5-chloro-4-hydroxy-2-methoxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28478-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-chloro-4-hydroxy-2-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001198816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-chloro-4-hydroxy-2-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route 1: Sequential Methylation, Chlorination, and Esterification

This method begins with 2,4-dihydroxybenzoic acid as the starting material. The synthesis involves three key steps:

- Selective Methylation at C2 :

Treatment with dimethyl sulfate (2.2 equivalents) in acetone under reflux with aqueous sodium hydroxide (2N) selectively methylates the hydroxyl group at C2, yielding 2-methoxy-4-hydroxybenzoic acid . The reaction achieves ~70% yield under anhydrous conditions, avoiding side reactions at C4. - Chlorination at C5 :

The intermediate is chlorinated using N-chlorosuccinimide (NCS) in N,N-dimethylformamide (DMF) at 60–80°C for 6–8 hours. The methoxy group at C2 directs electrophilic substitution to C5, producing 5-chloro-2-methoxy-4-hydroxybenzoic acid . - Esterification :

The carboxylic acid is esterified with methanol in the presence of concentrated sulfuric acid, yielding the final product in 85–90% purity after recrystallization from ethanol.

Key Reaction Conditions :

- Methylation: 45–60°C, 4–6 hours, acetone solvent.

- Chlorination: 1.1 equivalents NCS, catalytic FeCl₃.

- Esterification: 12-hour reflux in methanol.

Route 2: Direct Functionalization of 4-Hydroxybenzoic Acid Derivatives

An alternative approach starts with 4-hydroxy-2-methoxybenzoic acid , which is commercially scarce but synthetically accessible via:

- Methylation of 2,4-Dihydroxybenzoic Acid :

Similar to Route 1, but with stringent stoichiometry to avoid over-methylation. - Chlorination Using Cl₂ Gas :

Gaseous chlorine in acetic acid at 30–40°C introduces the chlorine atom at C5, though this method risks polychlorination without careful temperature control.

Reaction Optimization and Challenges

Regioselectivity in Chlorination

The methoxy group at C2 strongly directs electrophilic chlorination to C5 (para position), but competing reactions may occur at C3 (ortho to methoxy) if excess chlorinating agents are used. Industrial protocols mitigate this by employing NCS instead of Cl₂, as it offers better control over mono-chlorination.

Protecting Group Strategies

The hydroxyl group at C4 necessitates protection during methylation to prevent undesired ether formation. Benzyl ether protection (using benzyl chloride/K₂CO₃) is common, with subsequent deprotection via hydrogenolysis achieving >95% recovery.

Yield Comparison of Key Steps

| Step | Yield (%) | Conditions |

|---|---|---|

| Methylation at C2 | 70–75 | Dimethyl sulfate, NaOH, acetone |

| Chlorination at C5 | 65–70 | NCS, DMF, 70°C |

| Esterification | 85–90 | H₂SO₄, methanol reflux |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC with a C18 column (acetonitrile/water, 70:30) confirms >98% purity. Residual dimethyl sulfate is monitored via GC-MS, with limits <0.1 ppm.

Industrial Production Considerations

Cost-Effective Scaling

The use of dimethyl sulfate for methylation and NCS for chlorination balances cost and efficiency. A typical batch process produces 50–100 kg/month with a net yield of 58–62%.

Waste Management

Alkaline hydrolysis of dimethyl sulfate generates sodium sulfate, which is neutralized and precipitated. Chlorination byproducts (e.g., succinimide) are recovered via distillation for reuse.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 5-chloro-4-oxo-2-methoxybenzoate.

Reduction: Formation of this compound without the chloro group.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-hydroxy-2-methoxybenzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The chloro group can also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4)

- Structure : Chlorine at position 5, hydroxyl at position 2.

- Molecular Formula : C₈H₇ClO₃ (MW 186.59 g/mol).

- Key Differences: The hydroxyl group at position 2 (ortho to the ester) increases acidity compared to the para-hydroxyl in the target compound. This positioning may enhance intramolecular hydrogen bonding with the ester carbonyl, reducing solubility in nonpolar solvents .

Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS 20896-27-9)

- Structure: Amino group at position 4 replaces the hydroxyl.

- Molecular Formula: C₉H₁₀ClNO₃ (MW 215.63 g/mol).

- Key Differences: The amino group introduces nucleophilic reactivity, enabling participation in condensation or acylation reactions. This substitution also increases basicity compared to the hydroxyl-containing analog .

Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS 4093-31-6)

- Structure : Acetamido group at position 4.

- Molecular Formula: C₁₁H₁₂ClNO₄ (MW 257.67 g/mol).

- This modification also reduces volatility compared to the hydroxyl analog .

Halogen and Ester Group Modifications

Methyl 5-(chloromethyl)-2-methoxybenzoate (CAS 7252-24-6)

- Structure : Chloromethyl group at position 5.

- Molecular Formula : C₁₀H₁₁ClO₃ (MW 214.64 g/mol).

- Key Differences : The chloromethyl group provides a reactive site for nucleophilic substitution (e.g., SN2 reactions), enabling further functionalization. This contrasts with the chloro substituent in the target compound, which is less reactive .

Ethyl 5-chloro-2-fluoro-4-methoxybenzoate (CAS 1266193-22-9)

- Structure : Ethyl ester, fluorine at position 2.

- Molecular Formula : C₁₀H₁₀ClFO₃ (MW 244.64 g/mol).

- Fluorine’s electron-withdrawing effect may alter electronic distribution on the aromatic ring .

Comparative Data Table

Biological Activity

Methyl 5-chloro-4-hydroxy-2-methoxybenzoate (C9H9ClO4) is an organic compound derived from benzoic acid. Its unique structure, characterized by the presence of chloro, hydroxy, and methoxy groups, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

This compound features:

- Molecular Formula: C9H9ClO4

- Molecular Weight: 216.62 g/mol

- Functional Groups: Chloro (-Cl), Hydroxy (-OH), Methoxy (-OCH3)

The presence of these functional groups allows the compound to engage in various chemical reactions and biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

- Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the chloro and hydroxy groups, which enhance its interaction with microbial cell membranes, disrupting their integrity and leading to cell death.

2. Anti-inflammatory Properties

- The compound has shown potential in reducing inflammation, likely through the inhibition of pro-inflammatory cytokines. This activity suggests its usefulness in treating inflammatory diseases.

3. Antioxidant Activity

- This compound has demonstrated the ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial for preventing cellular damage and may contribute to its therapeutic effects.

The biological activity of this compound can be explained through its interaction with specific molecular targets:

- Hydrogen Bonding: The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

- Chlorine's Role: The chloro group can engage in halogen bonding and influence the electronic properties of the compound, which may enhance its reactivity and binding capabilities with target proteins.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Methyl 5-chloro-2-methoxybenzoate | Lacks hydroxy group | Reduced reactivity and activity |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Contains acetamido group | Potentially altered pharmacological profile |

| Methyl 5-chloro-2-hydroxybenzoate | Lacks methoxy group | Different solubility and reactivity |

This comparison highlights the importance of functional groups in determining the biological properties of similar compounds.

Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, showcasing its potential as a natural preservative in food products.

-

Anti-inflammatory Research

- In a model of induced inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers, suggesting its therapeutic potential for conditions like arthritis.

-

Antioxidant Activity Assessment

- The compound was tested for its ability to scavenge DPPH radicals. It exhibited a dose-dependent antioxidant effect, comparable to well-known antioxidants like ascorbic acid.

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-chloro-4-hydroxy-2-methoxybenzoate, and how can regioselectivity be controlled?

Answer:

The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:

Methoxy and chloro introduction : Start with a precursor like 2-methoxybenzoic acid. Use electrophilic aromatic substitution (EAS) with Cl<sup>+</sup> sources (e.g., Cl2/FeCl3) at the 5-position, leveraging the methoxy group’s para-directing effect .

Hydroxylation : Protect the carboxylic acid as a methyl ester before introducing the hydroxyl group. Oxidative methods (e.g., H2O2/acid) or directed ortho-metalation (e.g., LDA followed by O2 quenching) can achieve 4-hydroxylation .

Regioselectivity control : Steric and electronic effects of substituents guide reactivity. For example, the methoxy group directs EAS to the para position, while bulky protecting groups (e.g., tert-butyl) can block undesired sites .

Basic: How is the structure of this compound validated in synthetic studies?

Answer:

Key validation methods include:

- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–O and C–Cl) and confirms substituent positions. Example: Mean σ(C–C) = 0.002 Å and R factor = 0.040 in related benzoate derivatives .

- NMR spectroscopy : <sup>1</sup>H NMR shows distinct methoxy (~δ 3.8–4.0 ppm) and hydroxyl (~δ 5.5–6.0 ppm) signals. <sup>13</sup>C NMR confirms ester carbonyl (~δ 165–170 ppm) .

- Mass spectrometry : ESI-MS or EI-MS verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ≈ 230–235) .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Answer:

Challenges include:

- Co-elution in HPLC : Impurities with similar polarity (e.g., dechlorinated byproducts) may co-elute. Use orthogonal methods like UPLC with a C18 column (1.7 µm particles) and gradient elution (MeCN/H2O + 0.1% TFA) .

- Detection limits : Low-abundance hydroxylated isomers require sensitive detectors (e.g., Q-TOF-MS with MRM transitions).

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis HLB) improves recovery of polar impurities .

Advanced: How do substituent positions (e.g., 4-hydroxy vs. 3-hydroxy) affect the compound’s reactivity in downstream applications?

Answer:

- Hydrogen-bonding effects : The 4-hydroxy group forms intramolecular H-bonds with the ester carbonyl, stabilizing the structure and reducing nucleophilic attack at the ester .

- Electrophilicity : Para-substitution (e.g., 5-Cl) increases electron withdrawal, enhancing the ester’s susceptibility to hydrolysis compared to meta-substituted analogs .

- Biological activity : Hydroxy positioning influences binding to targets (e.g., enzymes). For example, 4-hydroxy derivatives show higher inhibitory activity against oxidoreductases than 3-hydroxy isomers .

Basic: What safety protocols are recommended for handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing .

- First aid : For skin contact, rinse with water for 15+ minutes. If inhaled, move to fresh air and seek medical attention .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

- Acidic conditions : The ester group undergoes hydrolysis via protonation of the carbonyl oxygen, followed by nucleophilic attack by H2O. The electron-withdrawing Cl and methoxy groups accelerate this process .

- Basic conditions : Saponification occurs via hydroxide ion attack on the ester. Steric hindrance from the 2-methoxy group slows reactivity compared to unsubstituted esters .

- Degradation products : Monitor via LC-MS for benzoic acid derivatives (e.g., 5-chloro-4-hydroxy-2-methoxybenzoic acid) .

Advanced: How can computational modeling (e.g., DFT) predict the compound’s interactions in catalytic systems?

Answer:

- Geometry optimization : DFT (B3LYP/6-31G*) calculates bond angles and charge distribution, identifying reactive sites (e.g., hydroxyl O with high electron density) .

- Docking studies : Simulate binding to enzymes (e.g., cytochrome P450). The 4-hydroxy group’s H-bonding potential and Cl’s hydrophobic interactions are critical for affinity .

- Reactivity predictions : Fukui indices identify nucleophilic/electrophilic regions, guiding catalyst design for cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.